molecular formula C17H11Cl2N3O3 B2450150 (2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide CAS No. 313668-68-7

(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide

Cat. No.: B2450150
CAS No.: 313668-68-7
M. Wt: 376.19
InChI Key: YEGPGWLHFHEEGT-XLNRJJMWSA-N
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Description

(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C17H11Cl2N3O3 and a molecular weight of 376.19. This compound is known for its unique structure, which includes a chromene core substituted with carbamoylphenyl and dichloro groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide typically involves the reaction of 3-carbamoylphenylamine with 6,8-dichlorochromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichloro groups in the chromene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted chromene derivatives.

Scientific Research Applications

(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carbamoylphenyl)imino-6-chlorochromene-3-carboxamide
  • 2-(3-Carbamoylphenyl)imino-8-chlorochromene-3-carboxamide
  • 2-(3-Carbamoylphenyl)imino-6,8-dibromochromene-3-carboxamide

Uniqueness

(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide is unique due to the presence of both carbamoylphenyl and dichloro substituents on the chromene core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(3-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3/c18-10-4-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-2-8(5-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPGWLHFHEEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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